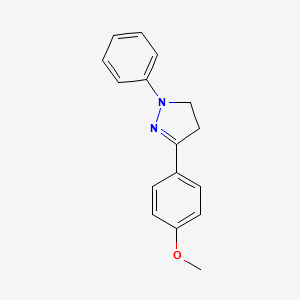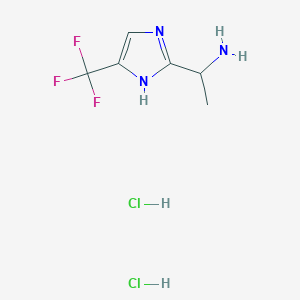![molecular formula C20H20N2O3 B2671112 3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898455-35-1](/img/structure/B2671112.png)
3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” is related to Ofloxacin , a second-generation fluoroquinolone antibiotic . It’s often used as a topical treatment for ocular and otic infections .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It’s related to Ofloxacin, which has the IUPAC name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .Chemical Reactions Analysis
Like other fluoroquinolones, Ofloxacin inhibits DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Ofloxacin prevents bacteria from reproducing, which helps to eliminate the infection .Physical And Chemical Properties Analysis
Ofloxacin has a melting point of 250-257°C (dec.) . It is slightly soluble in water, DMSO, methanol, chloroform, and is soluble in 1M NaOH (50 mg/mL) . It appears as an off-white crystal powder .Aplicaciones Científicas De Investigación
Oxidative Synthesis and Applications
Y. Amano and S. Nishiyama (2006) discussed the oxidative synthesis of azacyclic derivatives through the nitrenium ion, using a hypervalent iodine species generated electrochemically. This method elaborates efficient synthetic methodologies for azacyclic derivatives, which could serve as intermediates for complex bioactive substances, demonstrating the compound's potential in synthesizing biologically active molecules (Amano & Nishiyama, 2006).
Molecular Structure and Antioxidant Activity
S. Demir et al. (2015) analyzed a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, exploring its molecular structure and antioxidant activity . This work utilized X-ray diffraction and DFT calculations, indicating the compound's relevance in structural chemistry and potential antioxidant properties (Demir et al., 2015).
Synthesis of Cyclic Dipeptidyl Ureas
M. Sañudo et al. (2006) contributed to the synthesis of cyclic dipeptidyl ureas , introducing a new class of pseudopeptidic triazines. This research demonstrates the potential of such compounds in peptide and medicinal chemistry, providing a basis for further exploration of similar compounds in drug development (Sañudo et al., 2006).
Synthesis and Antimicrobial Activity
B. Priya et al. (2006) synthesized a new class of benzamide derivatives, evaluating their efficacy as antimicrobials . This research showcases the importance of benzamide derivatives in developing new antimicrobial agents, potentially including compounds with structures similar to the one you're interested in (Priya et al., 2006).
Mecanismo De Acción
The mechanism of action of Ofloxacin involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Ofloxacin prevents the bacteria from reproducing, thereby helping to eliminate the infection .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-6-2-4-15(12-17)20(24)21-16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h2,4,6,10-12H,3,5,7-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRWCSYQGKIFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide](/img/structure/B2671029.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)

methanone](/img/structure/B2671040.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
